InChI=1S/C11H8F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3
. The Canonical SMILES structure is CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
.
3',5'-Bis(trifluoromethyl)propiophenone is an organic compound characterized by its unique trifluoromethyl groups, which significantly influence its chemical properties and applications. The compound has a molecular formula of and a molecular weight of approximately 270.17 g/mol. It is known for its boiling point of 72 °C at 7 mmHg and a density of 1.379 g/cm³ . This compound is primarily utilized in synthetic organic chemistry as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
3',5'-Bis(trifluoromethyl)propiophenone is classified as a ketone due to the presence of the carbonyl functional group (C=O). Its trifluoromethyl substituents enhance its lipophilicity and stability, which are critical for various chemical reactions and biological interactions . The compound is available from several chemical suppliers and is recognized by its CAS number 85068-34-4.
The synthesis of 3',5'-Bis(trifluoromethyl)propiophenone can be achieved through various methods, with the Friedel-Crafts acylation being one of the most common approaches. This method typically involves the reaction of benzene derivatives with trifluoromethyl ketones in the presence of aluminum chloride (AlCl₃) as a catalyst under anhydrous conditions .
Technical Details:
Another method involves trifluoromethylation techniques using agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, which are employed in industrial settings to ensure high yield and purity.
The molecular structure of 3',5'-Bis(trifluoromethyl)propiophenone features two trifluoromethyl groups attached to a phenyl ring adjacent to a carbonyl group. This configuration contributes to its unique chemical behavior.
3',5'-Bis(trifluoromethyl)propiophenone is versatile in chemical reactions:
The mechanism of action for 3',5'-Bis(trifluoromethyl)propiophenone involves its interaction with biological targets. The presence of trifluoromethyl groups enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property enables it to modulate enzyme activity and interact with receptor sites, potentially inhibiting or activating specific biochemical pathways based on structural modifications .
Relevant analyses indicate that the compound's stability and reactivity are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which stabilize the carbonyl functionality while enhancing reactivity towards nucleophiles .
3',5'-Bis(trifluoromethyl)propiophenone has significant applications across various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: